molecular formula C7H11ClN2O B11791685 (2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride

(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride

Cat. No.: B11791685
M. Wt: 174.63 g/mol
InChI Key: AAEYKSBZCYPJCO-FYZOBXCZSA-N
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Description

(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds contain both an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon atom. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-pyridin-2-ylethanol typically involves the reaction of 2-pyridinecarboxaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C). The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride may involve large-scale reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The final product is typically purified through crystallization or recrystallization techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.

    Reduction: Formation of 2-pyridin-2-ylethylamine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The amino and hydroxyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-pyridin-2-ylethanol: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    2-pyridin-2-ylethanol:

    2-aminoethanol: Lacks the pyridine ring, which may affect its binding properties and specificity.

Uniqueness

(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride is unique due to the presence of both the amino and hydroxyl groups attached to a chiral center, as well as the pyridine ring. This combination of functional groups and structural features contributes to its versatility and wide range of applications in various fields of research and industry.

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

(2S)-2-amino-2-pyridin-2-ylethanol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-6(5-10)7-3-1-2-4-9-7;/h1-4,6,10H,5,8H2;1H/t6-;/m1./s1

InChI Key

AAEYKSBZCYPJCO-FYZOBXCZSA-N

Isomeric SMILES

C1=CC=NC(=C1)[C@@H](CO)N.Cl

Canonical SMILES

C1=CC=NC(=C1)C(CO)N.Cl

Origin of Product

United States

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